molecular formula C10H12N2O B6614375 1-Allyl-3-phenylurea CAS No. 2835-30-5

1-Allyl-3-phenylurea

Cat. No.: B6614375
CAS No.: 2835-30-5
M. Wt: 176.21 g/mol
InChI Key: MLSKUXJIZZNRSU-UHFFFAOYSA-N
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Description

1-Allyl-3-phenylurea is an organic compound with the molecular formula C10H12N2O. It is a derivative of urea, where one of the hydrogen atoms is replaced by an allyl group and another by a phenyl group.

Preparation Methods

1-Allyl-3-phenylurea can be synthesized through several methods. One common synthetic route involves the nucleophilic addition of allylamine to phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. Another method involves the reaction of phenylurea with allyl bromide in the presence of a base like potassium carbonate .

Industrial production methods often focus on scalability and cost-effectiveness. A practical, catalyst-free, and scalable synthesis method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

1-Allyl-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the allyl or phenyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-allyl-N-phenylurea, while reduction may produce N-allyl-N-phenylamine.

Scientific Research Applications

1-Allyl-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Allyl-3-phenylurea involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Allyl-3-phenylurea can be compared with other similar compounds, such as:

  • 1-Acetyl-3-phenylurea
  • 1-Ethyl-3-phenylurea
  • 1-Phenethyl-3-phenylurea
  • 1-Octadecyl-3-phenylurea
  • 1-Cyclohexyl-3-phenylurea
  • 1-Butyryl-3-phenylurea
  • 1-Furfuryl-3-phenylurea
  • 1-Isobutyl-3-phenylurea
  • 1-Benzyl-3-phenylurea
  • 1-(1-Naphthyl)-3-phenylurea

These compounds share a similar urea backbone but differ in the substituents attached to the nitrogen atoms. The unique combination of allyl and phenyl groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications where other derivatives may not be as effective.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge and technological innovation.

Properties

IUPAC Name

1-phenyl-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSKUXJIZZNRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001034945
Record name 1-Allyl-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001034945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2835-30-5
Record name 1-Allyl-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001034945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ALLYL-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 100 g (0.84 mole) phenylisocyanate in 50 ml of benzene was added dropwise over a period of 30 minutes to a stirring solution of 60 g (1.05 mole) allyl amine in 2 liters of benzene. The mixture was stirred overnight and suction filtered yielding 120 g (95% yield) of 1-phenyl-3-allyl urea with a melting point of 112°-113°. This material was also characterized by IR and nmr analysis.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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